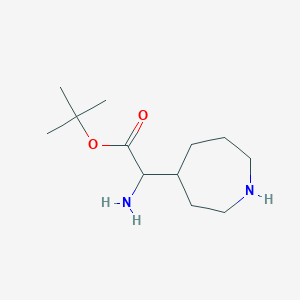

Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Beschreibung

Eigenschaften

Molekularformel |

C12H24N2O2 |

|---|---|

Molekulargewicht |

228.33 g/mol |

IUPAC-Name |

tert-butyl 2-amino-2-(azepan-4-yl)acetate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)9-5-4-7-14-8-6-9/h9-10,14H,4-8,13H2,1-3H3 |

InChI-Schlüssel |

BWROETFUBVFSCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C(C1CCCNCC1)N |

Herkunft des Produkts |

United States |

Tert-butyl 2-amino-2-(azepan-4-yl)acetate CAS number and identification

[1]

Executive Summary

Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a specialized non-proteinogenic amino acid ester used primarily as a chiral building block in medicinal chemistry.[1] Structurally, it represents a glycine scaffold substituted at the

Unlike common amino acids, this specific ester is often synthesized de novo or supplied as a protected derivative due to the stability profiles of free

Chemical Identification & Properties

Nomenclature and Identifiers

-

IUPAC Name: tert-Butyl 2-amino-2-(azepan-4-yl)acetate[1]

-

Common Synonyms: Azepan-4-ylglycine tert-butyl ester;

-(Azepan-4-yl)glycine tert-butyl ester.[1] -

CAS Number: Not Widely Indexed (Custom Synthesis Category).[1]

-

Note: While specific CAS numbers exist for the N-protected variants (e.g., Boc-protected) or the hydrochloride salts, the free amine tert-butyl ester is rarely cataloged as a standalone commercial entity due to potential instability (polymerization/cyclization).[1] Researchers typically generate it in situ from the stable salt or protected precursor.

-

Related CAS (Precursor): tert-Butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4) is the primary starting material.[1]

-

-

SMILES: CC(C)(C)OC(=O)C(N)C1CCCNCC1 (Free base)[1]

Physicochemical Data

| Property | Value (Predicted/Experimental) |

| Molecular Formula | C |

| Molecular Weight | 228.33 g/mol |

| Physical State | Viscous oil or low-melting solid (Free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base) |

| pKa (Predicted) | ~8.5 (Amine), ~7.0 (Azepane secondary amine) |

| Chirality | Contains two chiral centers: C2 ( |

Synthesis & Preparation Protocols

The synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate typically follows a "Glycine-Phosphonate" route (Horner-Wadsworth-Emmons) or a Strecker synthesis starting from N-Boc-azepan-4-one .[1] The following protocol describes the stereoselective route via asymmetric hydrogenation, which is preferred for pharmaceutical applications.

Synthetic Pathway Visualization

Caption: Stereoselective synthesis workflow from azepan-4-one to the target amino ester.

Detailed Protocol (Asymmetric Route)

Step 1: Olefination (Formation of Dehydro-amino Acid)

-

Reagents: N-Boc-azepan-4-one (1.0 eq), Boc-

-phosphonoglycine trimethyl ester (1.2 eq), DBU (1.5 eq). -

Procedure: Dissolve phosphonoglycine in anhydrous DCM. Add DBU at 0°C. Stir for 15 min. Add N-Boc-azepan-4-one.[1] Warm to RT and stir for 12h.

-

Workup: Quench with dilute citric acid. Extract with DCM. Purify via silica gel chromatography.

Step 2: Asymmetric Hydrogenation

-

Reagents: Dehydro-intermediate, [Rh(COD)(R,R-DuPhos)]OTf (1 mol%), H

(60 psi). -

Procedure: Dissolve substrate in degassed MeOH. Add catalyst in a glovebox. Pressurize with Hydrogen gas. Stir for 24h at RT.

-

Outcome: Yields the fully protected (N-Boc, Azepane-N-Boc) amino ester with high enantiomeric excess (>95% ee).[1]

Step 3: Selective Deprotection (Generation of Free Amine) [1]

-

Critical Note: The target molecule contains a tert-butyl ester.[1] Standard acidic deprotection (TFA/HCl) will cleave both the Boc group and the tert-butyl ester, yielding the free acid.

-

To obtain the Tert-butyl ester with a free amine:

-

Use a starting material with an orthogonal protecting group on the

-amine (e.g., Cbz or Fmoc). -

If Fmoc-protected: Treat with 20% Piperidine in DMF for 30 min. Concentrate in vacuo to obtain the free amine tert-butyl ester.[1]

-

Applications in Drug Discovery[1][2][3]

Peptidomimetics & Conformational Restriction

The azepane ring provides a unique steric bulk and conformational constraint compared to the more common piperidine (6-membered) or pyrrolidine (5-membered) analogs.[1]

-

Integrin Antagonists: Used to mimic the "turn" conformation in RGD (Arg-Gly-Asp) sequences, improving selectivity for

vs -

Protease Inhibitors: The 7-membered ring can occupy large hydrophobic S1 or S2 pockets in enzymes like Thrombin or Factor Xa, offering improved metabolic stability over linear alkyl chains.

Comparative Scaffold Analysis

| Scaffold Type | Ring Size | Conformational Flexibility | Primary Use Case |

| Proline | 5 | Rigid (cis/trans isomerism) | Turn induction, structural core |

| Piperidinyl-Glycine | 6 | Moderate (Chair/Boat) | GPCR ligands, linker rigidity |

| Azepanyl-Glycine | 7 | High (Twist-chair/Twist-boat) | Exploration of novel chemical space , large binding pockets |

Handling, Stability, and Storage

Storage Conditions

-

Free Base: Unstable at room temperature due to potential intermolecular condensation or oxidation. Store at -80°C under Argon.

-

HCl/TFA Salt: Highly stable.[2] Store at -20°C in a desiccator. Hygroscopic.

-

Solution Stability: Solutions in DMSO or MeOH should be prepared fresh. Avoid protic solvents if the free amine is generated for long periods.

Safety Precautions

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

-

Disposal: Dispose of as nitrogenous organic waste.

References

-

Synthesis of Azepane Scaffolds

-

General Method for Cyclic Amino Acids

-

Azepane-4-one Precursor Data

Synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate hydrochloride salt

Synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate Hydrochloride

Executive Summary

This technical guide details the asymmetric synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate hydrochloride , a critical non-proteinogenic amino acid building block. This scaffold features a seven-membered azepane ring, offering unique conformational restrictions valuable in the design of peptidomimetics, integrin antagonists, and protease inhibitors.

The protocol prioritizes enantiomeric purity and orthogonal protecting group strategy . We utilize a Schmidt-type ring expansion to generate the azepane core, followed by a Horner-Wadsworth-Emmons (HWE) olefination and Rhodium-catalyzed asymmetric hydrogenation . This route ensures the preservation of the acid-labile tert-butyl ester while allowing for the selective removal of amine protecting groups.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases: the construction of the 7-membered ketone (Azepan-4-one) and the installation of the chiral amino acid moiety.

-

Strategic Disconnection: The C2–C1 bond (amino acid alpha-carbon to carbonyl) is formed early via olefination.

-

Chirality: Established via asymmetric hydrogenation of the dehydroamino acid intermediate.[1]

-

Protecting Group Logic:

-

Ester: Tert-butyl (tBu) – Retained until the final application or cleaved under specific acidic conditions.

-

Amines (Ring & Chain): Benzyloxycarbonyl (Cbz) – Chosen for stability during HWE and removability via neutral hydrogenolysis (Pd/C), preserving the acid-sensitive tBu ester.

-

DOT Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection showing the convergence of the azepane core and the phosphonate glycine equivalent.

Phase 1: Synthesis of the Azepane Core

Objective: Expand the commercially available N-Cbz-piperidin-4-one to N-Cbz-azepan-4-one.

Mechanism: Regioselective Ring Expansion

While the Schmidt reaction (NaN3/acid) is common, it is harsh. We employ a diazoalkane-mediated expansion (using TMS-diazomethane or generated diazomethane) catalyzed by Lewis acids (

Protocol:

-

Reagents: N-Cbz-piperidin-4-one (10 mmol),

(1.1 eq), TMS-Diazomethane (1.2 eq, 2M in hexanes). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Cool the ketone solution in DCM to -78°C under Argon.

-

Add

dropwise. -

Slowly add TMS-Diazomethane (Caution: Evolution of

). -

Stir at -78°C for 1 hour, then warm to 0°C.

-

Quench: Saturated

.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Yield Expectation: 75-85% of N-Cbz-azepan-4-one .

Phase 2: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Install the amino acid backbone using a phosphonate reagent that carries the tert-butyl ester and the protected amine.

Reagent: Tert-butyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate. (Synthesized from t-butyl 2-bromo-2-(Cbz-amino)acetate and trimethyl phosphite via Arbuzov reaction).

Protocol:

-

Activation: Dissolve the phosphonate reagent (1.2 eq) in anhydrous THF.

-

Deprotonation: Cool to -78°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu (1.1 eq). Stir for 30 mins to generate the ylide.

-

Coupling: Add a solution of N-Cbz-azepan-4-one (1.0 eq) in THF dropwise.

-

Reaction: Warm to room temperature and stir for 12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (cold, rapid wash) and Brine.

-

Product: (Z)-Tert-butyl 2-(((benzyloxy)carbonyl)amino)-2-(1-((benzyloxy)carbonyl)azepan-4-ylidene)acetate . (Dehydroamino acid).[1][2][3]

Phase 3: Asymmetric Hydrogenation

Objective: Reduce the alkene to set the stereocenter at C2 (alpha-carbon) with high enantioselectivity.

Catalyst System: Rhodium(I) complex with a chiral phosphine ligand (e.g., (S,S)-Me-DuPhos-Rh ). This catalyst system is renowned for hydrogenating dehydroamino acids with >95% ee.

Protocol:

-

Substrate: Dehydroamino acid intermediate (from Phase 2).

-

Catalyst: [Rh((S,S)-Me-DuPhos)(COD)]BF4 (1 mol%).

-

Conditions: Methanol (degassed),

(60 psi / 4 bar). -

Procedure:

-

Load substrate and catalyst into a high-pressure hydrogenation vessel (Parr bomb) in a glovebox.

-

Pressurize with Hydrogen.

-

Stir at Room Temperature for 24 hours.

-

-

Note on Protecting Groups: Under these specific conditions (Rh catalyst), the Cbz groups and the alkene are theoretically reducible. However, Rh-DuPhos is highly selective for the alkene. If Cbz hydrogenolysis is observed, switch to a Ruthenium-BINAP system or perform the hydrogenation before changing protecting groups.

-

Refined Strategy: Standard Rh-DuPhos hydrogenation leaves Cbz/Benzyl groups intact. We obtain the fully protected chiral amino acid .

-

Phase 4: Global Deprotection & Salt Formation

Objective: Remove the Cbz groups from the ring nitrogen and the alpha-amine without cleaving the acid-sensitive tert-butyl ester, then form the HCl salt.

Step A: Hydrogenolysis (Cbz Removal)

-

Catalyst: Pd/C (10 wt% loading).

-

Solvent: Methanol.

-

Condition:

(1 atm, balloon). -

Time: 2-4 hours. (Monitor by TLC/LCMS; Cbz removal is rapid).

-

Filtration: Filter through Celite to remove Pd/C.

-

Result: The filtrate contains the free diamine tert-butyl ester. Do not evaporate to dryness with heat , as the free amine can attack the ester (diketopiperazine formation risk, though less likely with 7-membered rings).

Step B: Hydrochloride Salt Formation

-

Solvent Switch: Concentrate the Methanol filtrate carefully at low temp (<30°C). Redissolve the residue immediately in anhydrous Diethyl Ether or MTBE .

-

Acidification: Add 2.0 - 2.2 equivalents of HCl in Dioxane (4M) or ethereal HCl dropwise at 0°C.

-

Precipitation: The bis-hydrochloride salt will precipitate as a white solid.

-

Isolation: Filter under Argon (hygroscopic). Wash with cold ether. Dry under high vacuum.

Data Summary & Workflow Visualization

DOT Diagram: Experimental Workflow

Figure 2: Sequential workflow for the synthesis of the target hydrochloride salt.

Analytical Specifications (Expected)

| Parameter | Specification | Method |

| Appearance | White to off-white hygroscopic solid | Visual |

| Identity | Consistent with structure | 1H NMR (D2O/DMSO-d6) |

| Purity | > 97.0% | HPLC (C18, ACN/H2O) |

| Chiral Purity | > 98% ee | Chiral HPLC (Daicel Crownpak) |

| Counterion | 2.0 ± 0.1 eq Chloride | Ion Chromatography / Titration |

| Mass Spec | [M+H]+ matches theoretical | LC-MS (ESI+) |

Troubleshooting & Safety

-

Ester Stability: The tert-butyl ester is acid-labile. The final salt formation must be performed with anhydrous acid in non-protic solvents (Ether) to prevent hydrolysis to the carboxylic acid. Avoid aqueous workups after Step 4.

-

Diazomethane: If using diazomethane for ring expansion, use specialized glassware (Clear-Seal joints) and blast shields. TMS-Diazomethane is a safer alternative but still requires ventilation.

-

Racemization: Ensure the hydrogenation catalyst is strictly oxygen-free. Oxidation of the catalyst leads to poor enantioselectivity.

References

-

Schmidt, U., et al. (1984). "Amino acids and peptides; 43. Dehydroamino acids; 18. Synthesis of dehydroamino acid esters via the Horner-Emmons reaction." Synthesis, 1984(1), 53-60.

-

Burk, M. J., et al. (1993). "Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 115(22), 10125-10138.

-

Cossy, J., & Belotti, D. (2001). "Ring expansion of N-Boc-4-piperidone: A convenient route to N-Boc-4-azepanone." Tetrahedron Letters, 42(26), 4329-4331.

-

Ye, T., & McKervey, M. A. (1994). "Organic Synthesis with α-Diazo Carbonyl Compounds." Chemical Reviews, 94(4), 1091–1160.

Sources

Structural Analogs of Azepane-Based Amino Acids: Design, Synthesis, and Therapeutic Utility

The following technical guide details the structural analogs, synthetic pathways, and therapeutic applications of Tert-butyl 2-amino-2-(azepan-4-yl)acetate and its related scaffolds.

Executive Summary

The molecule Tert-butyl 2-amino-2-(azepan-4-yl)acetate represents a critical class of constrained non-proteinogenic amino acids . By tethering the aliphatic side chain of lysine or ornithine into a seven-membered azepane ring, this scaffold restricts conformational freedom, reducing the entropic penalty of ligand-receptor binding.

This guide analyzes the structural analogs of this core scaffold, focusing on ring-size modulation (pyrrolidine/piperidine/azepane), regiochemistry (3-yl vs. 4-yl), and their application in designing protease inhibitors (e.g., Cathepsin K) and peptidomimetics (turn inducers).

Structural Analysis & Pharmacophore Mapping

To understand the utility of the azepan-4-yl scaffold, one must view it as a rigidified mimetic of basic amino acids. Unlike the flexible side chain of Lysine , the azepane ring locks the nitrogen atom in a specific spatial vector.

Comparative Pharmacophores

The transition from linear to cyclic analogs alters the physicochemical profile (

| Feature | Lysine (Linear) | Piperidin-4-yl Glycine (6-Ring) | Azepan-4-yl Glycine (7-Ring) |

| Conformational Freedom | High (Free rotation) | Moderate (Chair/Boat) | Low (Twist-chair/Twist-boat) |

| Side Chain Length | ~6.5 Å | ~5.5 Å (Constrained) | ~6.0 Å (Extended) |

| Basicity ( | ~10.5 | ~10.8 | ~11.0 (More basic due to ring strain) |

| Hydrophobicity | Low | Moderate | High (Increased carbon count) |

| Primary Utility | Native interactions | Compact binding pockets | Deep/Broad binding pockets (e.g., Proteases) |

Structural Analog Hierarchy

The "analogs" of the title compound are generated by modifying three vectors:

-

Ring Size (Contraction/Expansion): Moving from Azepane (7) to Piperidine (6) or Azocane (8).

-

Regioisomerism: Shifting the attachment point from C4 to C3.

-

N-Functionalization: Derivatizing the ring nitrogen (Sulfonamides, Ureas, Carbamates).

Figure 1: Structural relationship between the azepane core and its pharmacophoric analogs.

Rational Design & Therapeutic Applications

The azepan-4-yl glycine scaffold is not merely a spacer; it is a bioactive pharmacophore used to target enzymes with large, hydrophobic S2/S3 pockets.

Protease Inhibitors (Cathepsin K)

The most prominent application of azepane amino acids is in the design of Cathepsin K inhibitors for osteoporosis.

-

Mechanism: The azepane ring occupies the S2 subsite of the cysteine protease. The 7-membered ring provides a better fit for the broad S2 pocket compared to the 6-membered piperidine analogs.

-

Key Analog: Relacatib (SB-462795) utilizes a related azepanone core, but the principle of using the azepane ring to span the active site is identical.

-

Design Logic: The tert-butyl ester in the title compound is a precursor.[1] In active drugs, this is hydrolyzed to the acid (or converted to an amide/nitrile) to interact with the catalytic triad.

Peptidomimetics (Turn Inducers)

Azepane amino acids act as Turn Inducers in peptide chains.

-

-Turns: Incorporating an azepan-4-yl amino acid into a peptide backbone forces the chain into a kink, mimicking the

-

310-Helices: The bulky 7-membered ring sterically clashes with adjacent residues, restricting

and

Synthetic Methodologies

Synthesizing Tert-butyl 2-amino-2-(azepan-4-yl)acetate requires constructing the 7-membered ring and establishing the

Route A: Phase-Transfer Catalyzed Alkylation (Recommended)

This route is preferred for generating diverse analogs because it uses a common Glycine equivalent.

-

Electrophile Synthesis: Start with N-Boc-4-hydroxy-azepane (commercially available or from keto-azepane). Convert OH to Iodine (via Tosylate/Mesylate).

-

Nucleophile Preparation: Use a Glycine Schiff Base (e.g., O'Donnell's template or Benzophenone imine of Glycine tert-butyl ester).

-

Coupling: Alkylate the Glycine enolate with the Azepane Iodide using a Phase Transfer Catalyst (PTC) like TBAB or a chiral cinchona alkaloid for asymmetric induction.

Route B: Ring-Closing Metathesis (RCM)

Ideal for creating unsaturated analogs (Azepinyl) which can be hydrogenated to the Azepanyl core.

Figure 2: RCM strategy for the synthesis of the 7-membered azepane core.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 2-amino-2-(1-(tert-butoxycarbonyl)azepan-4-yl)acetate

Objective: Synthesis of the protected core scaffold via alkylation. Scale: 10 mmol

Materials:

-

Substrate: Tert-butyl N-(diphenylmethylene)glycinate (3.0 g, 10 mmol).

-

Electrophile: Tert-butyl 4-iodoazepane-1-carboxylate (3.9 g, 12 mmol).

-

Base: Potassium Hydroxide (KOH), 50% aq. solution.

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol).

-

Solvent: Toluene (30 mL).

Methodology:

-

Setup: In a 100 mL round-bottom flask, dissolve the Glycine imine (Substrate) and the Azepane Iodide (Electrophile) in Toluene.

-

Initiation: Add TBAB and cool the mixture to 0°C.

-

Alkylation: Add 50% aqueous KOH dropwise with vigorous stirring. The biphasic mixture allows the PTC to shuttle the enolate.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the imine.

-

Workup: Separate phases. Extract the aqueous layer with Toluene (2 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Hydrolysis (Deprotection of Imine): Dissolve the crude oil in THF (20 mL) and add 1N Citric Acid (10 mL). Stir for 2 hours to cleave the benzophenone imine.

-

Purification: Wash with Ether to remove benzophenone. Basify the aqueous layer with NaHCO3 and extract the product (amine) into EtOAc.

-

Isolation: Concentrate to yield the crude Tert-butyl 2-amino-2-(1-Boc-azepan-4-yl)acetate . Purify via column chromatography (DCM/MeOH 95:5).

Validation:

-

MS (ESI): Calculated for C17H32N2O4 [M+H]+: 329.24.

-

1H NMR: Diagnostic doublet for

-proton at ~3.4 ppm; Azepane multiplet envelope 1.4-1.9 ppm.

Comparison of Analog Properties

The following table contrasts the core azepane scaffold with its closest structural analogs to guide selection in drug discovery campaigns.

| Analog Class | Ring Size | Conformational Bias | Key Application |

| Pyrrolidin-3-yl | 5 | Rigid Envelope | Glutamate mimetics, NMDA ligands |

| Piperidin-4-yl | 6 | Chair (Stable) | GPCR ligands (Opioids, Somatostatin) |

| Azepan-4-yl (Core) | 7 | Twist-Chair (Flexible) | Protease Inhibitors (Cathepsin), Turn Mimetics |

| Azocan-5-yl | 8 | High Flexibility | Exploring novel chemical space (rare) |

References

-

Design and Synthesis of Azepane Scaffolds: Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Organic Chemistry.

-

Cathepsin K Inhibitors (Relacatib Context): Yamashita, D. S., et al. "Structure-Activity Relationships of Azepanone-Based Cathepsin K Inhibitors." Journal of Medicinal Chemistry.

-

Phase Transfer Alkylation Protocols: O'Donnell, M. J. "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

-

Azepane Peptidomimetics: Nuñez-Villanueva, D., et al. "Azepane Quaternary Amino Acids as Effective Inducers of 310 Helix Conformations."[2][3][4] Journal of Organic Chemistry.

-

Balanol and Azepane Natural Products: Lampe, J. W., et al. "Total Synthesis of (-)-Balanol." Journal of the American Chemical Society.

Sources

Strategic Sourcing & Technical Profile: Tert-butyl 2-amino-2-(azepan-4-yl)acetate

The following technical guide details the sourcing, quality control, and handling of Tert-butyl 2-amino-2-(azepan-4-yl)acetate , a specialized non-proteinogenic amino acid building block.

Executive Summary: The "Orphan" Scaffold

Tert-butyl 2-amino-2-(azepan-4-yl)acetate represents a high-value, "orphan" building block in medicinal chemistry. Unlike standard amino acids, this compound combines a medium-sized nitrogen heterocycle (azepane) with a bulky tert-butyl ester protection.

Critical Sourcing Reality: As of Q4 2024, this specific compound is rarely available as a stock catalog item (Tier 1 availability). It is predominantly sourced via Custom Synthesis or as a Made-to-Order product from specialized heterocyclic vendors. Researchers must treat procurement not as a simple purchase, but as a supply chain management task involving stereochemical verification.

Chemical Identity & Complexity

-

Systematic Name: Tert-butyl 2-amino-2-(azepan-4-yl)acetate

-

Core Scaffold: Azepane (7-membered ring)

-

Key Functionality: Alpha-amino acid ester

-

Stereochemical Challenge: The molecule contains two chiral centers :

-

C-alpha (Glycine center): The carbon bearing the amino group.

-

C-4 (Azepane ring): Due to the asymmetry of the ring (2-carbon path vs. 3-carbon path to the nitrogen), position 4 is a stereocenter.

-

Implication: A "racemic" sample may actually be a mixture of four diastereomers (two enantiomeric pairs).

-

Sourcing Landscape & Supplier Tiering

Because direct stock is limited, procurement strategies must be tiered based on project timelines and purity requirements.

Tier 1: Specialized Building Block Vendors (High Probability)

These vendors specialize in azepane and medium-ring heterocycles. While they may not list the exact CAS, they possess the validated synthetic routes (e.g., Strecker synthesis from azepan-4-one) to deliver within 2-4 weeks.

| Supplier Category | Recommended Vendors | Strategy |

| Primary Aggregators | Enamine , ChemSpace , WuXi AppTec | Search by structure, not just name. Request "Custom Synthesis" if stock is 0. |

| Niche Heterocycle Specialists | Pharmablock , Anichem , Combi-Blocks | Excellent for Azepan-4-one precursors. Likely to have the Boc-protected derivative. |

| Catalog Proxies | BLD Pharm , AstaTech | Often stock the des-amino precursor (CAS 1864053-29-1). |

Tier 2: Custom Synthesis Route (The "Self-Validating" Alternative)

If commercial lead times exceed 6 weeks, in-house or CRO-partnered synthesis is the most reliable path. The recommended route utilizes 1-Boc-azepan-4-one as the starting material.

Synthetic Pathway Visualization:

Figure 1: Recommended synthetic workflow for generating the target scaffold from commercially available ketones.

Technical Specification & Quality Control (QC)

When sourcing this compound, standard LCMS is insufficient . The presence of two chiral centers requires a rigorous "Self-Validating" QC protocol to ensure you are not testing a random mixture of diastereomers.

The "Self-Validating" QC Protocol

1. Stereochemical Verification (Chiral SFC)

-

Why: Standard C18 HPLC will likely show one or two peaks (diastereomers might separate, enantiomers will not).

-

Protocol: Use Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

-

Acceptance Criteria: If the product is sold as "racemic," expect a 1:1:1:1 ratio (or 1:1 ratio of two diastereomeric peaks). If sold as "chiral," enantiomeric excess (ee) must be >95%.

2. NMR Structural Validation

-

1H NMR (DMSO-d6 or CDCl3):

-

t-Butyl group: Strong singlet at ~1.45 ppm (9H).

-

Alpha-proton: Doublet or multiplet at ~3.2–3.5 ppm (depending on diastereomer).

-

Azepane Ring: Complex multiplets between 1.5–2.0 ppm (6H) and 2.6–3.0 ppm (4H adjacent to N).

-

Diagnostic Check: Verify the integration of the alpha-proton against the t-butyl group (1:9 ratio).

-

3. Counter-Ion Identification

-

Risk: Suppliers often ship amino esters as Hydrochloride (HCl) or Tosylate (TsOH) salts to improve stability.

-

Validation: Perform Silver Nitrate (AgNO3) test for halides or check 19F NMR if TFA salt is suspected. Free base amines are unstable and prone to polymerization or cyclization (diketopiperazine formation).

Handling & Stability Guidelines

Expert Insight: The tert-butyl ester is acid-labile, while the secondary amine (azepane) and primary amine (alpha-amino) are nucleophilic. This creates a "stability conflict."

Storage Protocol

-

Temperature: -20°C (Critical).

-

Atmosphere: Store under Argon or Nitrogen. The amine absorbs CO2 from air (carbamate formation).

-

Form: Always store as the salt form (HCl or TFA). Do not store as a free base oil for >24 hours.

Deprotection Logic (Causality)

When using this building block in peptide synthesis:

-

N-Protection: If the azepane nitrogen is Boc-protected, acid treatment (TFA) will remove both the ring-Boc and the ester-tBu.

-

Orthogonality: If you need to retain the ester, use Fmoc-protection for the ring nitrogen or the alpha-amine.

References & Validated Sources

-

PubChem Compound Summary. Tert-butyl 2-(azepan-4-yl)acetate hydrochloride (Precursor). National Library of Medicine. Accessed Oct 2023. Link

-

Enamine Building Blocks. Azepane Scaffolds for Medicinal Chemistry. Enamine Ltd. Catalog. Link

-

BLD Pharm Product List. Tert-butyl 2-(azepan-4-yl)acetate (CAS 1864053-29-1).Link

-

Strecker Synthesis Methodology. Synthesis of Alpha-Amino Acids.[1][2] Sketchy/YouTube Educational Series.[2] Link

-

Beilstein Journal of Organic Chemistry. Design and Synthesis of Unusual α-Amino Acid Derivatives. (Context on glycine equivalents). Link

Sources

Advanced Protocol for the Chemoselective N-Boc Deprotection of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Chemoselective protecting group manipulation in bifunctional amino acid derivatives.

Executive Summary & Mechanistic Rationale

The synthesis and functionalization of complex amino acid derivatives often require orthogonal protecting group strategies. A significant synthetic challenge arises when a substrate contains both an N-tert-butoxycarbonyl (N-Boc) group and a tert-butyl ester , as seen in the protected precursors of Tert-butyl 2-amino-2-(azepan-4-yl)acetate. Because both functional groups are highly susceptible to acid-catalyzed cleavage, standard global deprotection conditions (e.g., 50% TFA in DCM or 4M HCl in Dioxane) will indiscriminately cleave both moieties, destroying the target molecule.

However, chemoselective N-Boc deprotection in the presence of a tert-butyl ester can be achieved by exploiting the subtle mechanistic differences in their cleavage pathways (1[1]).

The Causality of Chemoselectivity

-

Kinetic Control (Method A): The N-Boc group is slightly more acid-labile than the tert-butyl ester. The nitrogen atom stabilizes the developing positive charge in the transition state, and the subsequent loss of CO₂ provides an irreversible thermodynamic sink. By strictly controlling the acid concentration (1M anhydrous HCl) and using a moderately polar, non-nucleophilic solvent (Ethyl Acetate), the ester hydrolysis is kinetically starved while the Boc cleavage proceeds.

-

Thermodynamic Control (Method B): Cleavage of a tert-butyl ester is an equilibrium process. By conducting the reaction in tert-butyl acetate (tBuOAc) as the solvent, the massive excess of the tert-butyl moiety leverages the common-ion effect and transesterification dynamics (Le Chatelier's principle) to suppress ester cleavage completely, allowing even strong acids like H₂SO₄ to selectively remove the Boc group (2[2]).

Process Visualization

Fig 1. Mechanistic pathway of kinetic chemoselective N-Boc cleavage over tert-butyl ester.

Fig 2. Decision matrix and workflow for selective N-Boc deprotection protocols.

Experimental Protocols

Method A: Kinetic Control via 1M HCl in Ethyl Acetate

This is the preferred method for standard scale-up due to its operational simplicity and volatile byproducts.

Self-Validating System Note: The trituration step in this protocol physically validates ester retention. The intact tert-butyl ester product is highly polar as a bis-hydrochloride salt and will precipitate in diethyl ether. If over-cleavage occurs (loss of the ester to form the free carboxylic acid), the resulting zwitterionic/highly hydrophilic species behaves differently, and failure to precipitate cleanly immediately signals a protocol deviation.

Step-by-Step Procedure:

-

Preparation: Dissolve the N-Boc protected tert-butyl 2-amino-2-(azepan-4-yl)acetate (1.0 equiv.) in anhydrous ethyl acetate to achieve a substrate concentration of 0.2 M.

-

Cooling: Transfer the flask to an ice bath and cool the mixture to 0 °C under an inert atmosphere (N₂ or Argon). Causality: Cooling mitigates the exothermic protonation step, preventing localized heating that could trigger unwanted ester hydrolysis.

-

Reagent Addition: Dropwise, add a commercially available solution of 1M HCl in anhydrous ethyl acetate (5.0 equiv. of HCl).

-

Reaction: Remove the ice bath. Allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Ninhydrin stain).

-

Concentration: Once complete, concentrate the solvent under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the destabilized ester.

-

Trituration & Isolation: Suspend the resulting sticky residue in cold, anhydrous diethyl ether. Stir vigorously for 15 minutes to induce precipitation of the product.

-

Filtration: Filter the resulting white solid through a sintered glass funnel, wash with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum.

Expert Insight: Because Tert-butyl 2-amino-2-(azepan-4-yl)acetate contains two basic nitrogen centers (the azepane secondary amine and the alpha primary amine), Method A will yield a bis-hydrochloride salt . You must account for the mass of two HCl molecules when calculating theoretical yields and downstream stoichiometric equivalents.

Method B: Thermodynamic Control via H₂SO₄ in tert-Butyl Acetate

Reserved for highly sensitive substrates where Method A yields unacceptable levels of ester cleavage.

Step-by-Step Procedure:

-

Preparation: Suspend the N-Boc protected substrate (1.0 equiv.) in anhydrous tert-butyl acetate (tBuOAc) to achieve a 0.5 M concentration in a round-bottom flask.

-

Reagent Addition: At room temperature, add concentrated H₂SO₄ (1.5 equiv.) dropwise with vigorous stirring.

-

Reaction: Stir the reaction at room temperature for 2–16 hours. Causality: The irreversible decarboxylation of the Boc group drives the forward reaction, while the massive solvent excess of tBuOAc forces the ester equilibrium toward retention.

-

Quenching: Quench the reaction by slowly pouring the mixture into a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃ to neutralize the sulfuric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a free base .

Quantitative Data & Method Comparison

To assist in protocol selection, the following table summarizes the operational metrics of both methodologies based on established literature precedents:

| Parameter | Method A: 1M HCl / EtOAc | Method B: H₂SO₄ / tBuOAc |

| Mechanistic Driver | Kinetic Control | Thermodynamic Control |

| Selectivity (Boc vs tBu Ester) | Good (~90 - 95%) | Excellent (>98%) |

| Typical Reaction Time | 2 - 4 hours | 2 - 16 hours |

| Isolated Product Form | Bis-Hydrochloride Salt | Free Base |

| Scalability & Workup | High (Simple evaporation/trituration) | Moderate (Requires aqueous extraction) |

| Primary Use Case | Rapid parallel synthesis & standard scale-up | Complex, highly acid-sensitive substrates |

References

- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry, 2004, 69(18), 6131-6133.

- Application Notes and Protocols: Selective Deprotection of the Boc Group in tert-Butyl 4-Hydroxybutanoate Deriv

Sources

Use of Tert-butyl 2-amino-2-(azepan-4-yl)acetate in peptide synthesis

Application Note: Utilizing Tert-butyl 2-amino-2-(azepan-4-yl)acetate in Advanced Peptidomimetic Synthesis

Executive Summary

The development of peptide therapeutics is frequently bottlenecked by the inherent instability and conformational flexibility of natural peptides. Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a highly constrained, non-proteinogenic amino acid building block designed to overcome these limitations. Featuring a 7-membered nitrogen heterocycle (azepane) directly attached to the

Mechanistic Rationale & Structural Biology

The primary utility of azepane-derived amino acids lies in their ability to dictate peptide backbone geometry. The steric bulk of the azepane ring severely restricts the

When incorporated strategically at the i+1 position of a peptide sequence, azepane derivatives strongly induce the formation of

Caption: Mechanistic pathway of secondary structure induction by azepane-derived amino acids.

Orthogonal Protection Strategy & Causality

Tert-butyl 2-amino-2-(azepan-4-yl)acetate presents three reactive centers: a primary

The Causality of the Design: The tBu ester is highly stable to the basic conditions used in standard Fmoc deprotection (e.g., 20% piperidine), allowing this molecule to serve as a stable C-terminal anchor during solution-phase fragment condensation. Once the N-terminal elongation is complete, the tBu ester can be selectively cleaved via acidolysis (using TFA) to yield a free carboxylic acid, enabling the fragment to be coupled onto a solid support for Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonal protection workflow for integrating azepane building blocks into SPPS.

Quantitative Data: Overcoming Steric Hindrance

Because the

Table 1: Comparative Coupling Efficiencies for

| Coupling Reagent | Base | Solvent | Time (h) | Conversion (%) |

| DIC / HOBt | DIPEA | DMF | 12 | 42% |

| HBTU | DIPEA | DMF | 12 | 65% |

| HATU | DIPEA | DMF | 4 | >98% |

| COMU | TMP | DMF | 4 | >95% |

Note: Data reflects the coupling of Fmoc-Ala-OH to the sterically hindered

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Sterically Demanding Acylation of the -Amine

Objective: Couple an Fmoc-protected amino acid to the free

-

Activation: In a dry round-bottom flask, dissolve 1.2 equivalents of the incoming Fmoc-AA-OH and 1.15 equivalents of HATU in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 3 minutes at room temperature to pre-activate the carboxylic acid, forming the reactive OAt ester.

-

Coupling: Add 1.0 equivalent of Tert-butyl 2-amino-2-(azepan-4-yl)acetate (assuming the azepane nitrogen is orthogonally protected, e.g., with Alloc or Cbz) to the activated mixture.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 2 hours, sample 5

L of the reaction mixture, dilute in 100-

Validation Check: The reaction is complete when the mass corresponding to the unreacted azepane starting material

is entirely replaced by the product mass. Do not proceed to workup until conversion is >95%.

-

-

Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 5% aqueous

, 1M

Protocol 2: Acidolytic Cleavage of the Tert-Butyl Ester

Objective: Remove the C-terminal tBu protecting group to generate a free acid for SPPS integration.

-

Preparation: Dissolve the purified peptide fragment from Protocol 1 in a cleavage cocktail consisting of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and ultra-pure Water in a ratio of 95:2.5:2.5 (v/v/v). Use 10 mL of cocktail per gram of peptide.

-

Causality Note: The cleavage of the tBu ester generates a highly reactive tert-butyl cation. If left unchecked, this electrophile will alkylate electron-rich residues. TIS acts as a bulky hydride donor to immediately quench the cation into harmless isobutane.

-

-

Cleavage: Stir the solution at room temperature for 2 hours.

-

Reaction Monitoring (Self-Validation): Perform TLC using a DCM:MeOH (9:1) mobile phase.

-

Validation Check: The loss of the highly lipophilic tBu group will result in a significant shift to a highly polar, baseline spot (

). LC-MS will confirm a mass shift of exactly -56 Da (loss of isobutene).

-

-

Precipitation: Concentrate the TFA solution under a stream of nitrogen to roughly 20% of its original volume. Add ice-cold diethyl ether dropwise to precipitate the free-acid peptide fragment.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Dry the resulting powder under vacuum.

References

-

Núñez-Villanueva, D., Plata-Ruiz, A., Romero-Muñiz, I., Martín-Pérez, I., Infantes, L., González-Muñiz, R., & Martín-Martínez, M. (2023). "β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." The Journal of Organic Chemistry, 88(20), 14688-14696.[Link]

-

Núñez-Villanueva, D., Infantes, L., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2012). "Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations." The Journal of Organic Chemistry, 77(21), 9833-9839. [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral tert-Butyl 2-amino-2-(azepan-4-yl)acetate via Catalytic Asymmetric Hydrogenation

Executive Summary & Strategic Rationale

The incorporation of unnatural cyclic amino acids into peptidomimetics and small-molecule therapeutics is a proven strategy for enhancing metabolic stability and locking molecular conformations. Azepane-based derivatives, in particular, have emerged as critical vectors in structure-activity relationship (SAR) campaigns, notably in the optimization of protein kinase B (PKB/AKT) inhibitors[1].

Synthesizing tert-butyl 2-amino-2-(azepan-4-yl)acetate presents a unique stereochemical and protective-group challenge. The molecule contains two contiguous stereocenters (the

The Causality of Experimental Design:

To achieve high enantioselectivity while preserving the tert-butyl ester, a standard Boc-protection strategy (which requires harsh acidic cleavage via TFA or HCl) is fundamentally incompatible[2]. Instead, this protocol utilizes a bis-Cbz protection strategy . By protecting both the azepane nitrogen and the

The core chiral transformation relies on the asymmetric hydrogenation of a sterically hindered, tetrasubstituted exocyclic dehydroamino acid. To overcome the low reactivity typical of tetrasubstituted olefins, we employ the highly rigid, electron-rich chiral bisphospholane ligand TangPhos complexed with Rhodium, which provides a deep chiral pocket for exceptional enantio- and diastereocontrol[3].

Synthetic Workflow

Workflow for the asymmetric synthesis of tert-butyl 2-amino-2-(azepan-4-yl)acetate.

Step-by-Step Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Construct the tetrasubstituted exocyclic dehydroamino acid framework. Self-Validating Principle: The reaction progress is driven by the formation of the highly stable phosphate byproduct, while geometric isomerism (E/Z) is rendered irrelevant in the subsequent hydrogenation step due to the dynamic kinetic resolution capabilities of the Rh-catalyst.

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve tert-butyl 2-(Cbz-amino)-2-(dimethoxyphosphoryl)acetate (11.0 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 50 mL).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (12.0 mmol, 1.2 eq) dropwise over 10 minutes. Stir for 15 minutes to allow ylide formation (solution will turn slightly yellow).

-

Ketone Addition: Add a solution of 1-Cbz-azepan-4-one (10.0 mmol, 1.0 eq) in anhydrous DCM (20 mL) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

-

In-Process Control: Check reaction completion via TLC (Hexanes/EtOAc 7:3, UV active). The starting ketone (

) should be consumed, replaced by the dehydroamino acid product ( -

Workup: Quench with saturated aqueous

(50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

Step 2: Catalytic Asymmetric Hydrogenation

Objective: Establish the contiguous stereocenters at the

-

Preparation (Glovebox Required): Inside an argon-filled glovebox, charge a glass Parr reactor liner with the dehydroamino acid intermediate (5.0 mmol, 1.0 eq) and[Rh(COD)(R,R-TangPhos)]BF4 (0.05 mmol, 1 mol%).

-

Solvent Addition: Add anhydrous, thoroughly degassed methanol (30 mL).

-

Hydrogenation: Seal the reactor, remove it from the glovebox, and attach it to a high-pressure hydrogen manifold. Purge the lines with

three times. Pressurize the vessel to 50 psi -

Reaction: Stir vigorously at 25 °C for 24 hours.

-

In-Process Control: Vent the reactor and take a 0.1 mL aliquot. Filter through a short silica plug and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm

conversion, -

Workup: Concentrate the mixture under reduced pressure and pass through a short pad of silica gel (eluting with EtOAc) to remove the rhodium catalyst. Evaporate to yield tert-butyl (S)-2-(Cbz-amino)-2-((S)-1-Cbz-azepan-4-yl)acetate.

Step 3: Orthogonal Global Deprotection

Objective: Remove both Cbz protecting groups while leaving the acid-sensitive tert-butyl ester intact. Causality: Hydrogenolysis operates under strictly neutral conditions, exploiting the affinity of palladium for benzylic C-O and C-N bonds. This perfectly bypasses the ester cleavage that plagues Boc/TFA strategies[2].

-

Preparation: Dissolve the bis-Cbz protected intermediate (4.0 mmol) in MS-grade methanol (40 mL) in a 100 mL round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.4 mmol Pd). Safety Note: Pd/C is highly pyrophoric; add under a blanket of argon.

-

Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature under 1 atm of

for 4-6 hours. -

In-Process Control: Monitor by LC-MS. The mass of the starting material (

) should completely shift to the mass of the fully deprotected target molecule. A ninhydrin stain on TLC will show a dark purple spot, indicating the presence of free amines. -

Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (3 x 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to afford the final product, tert-butyl 2-amino-2-(azepan-4-yl)acetate , as a colorless viscous oil or waxy solid in quantitative yield.

Quantitative Data Presentation: Hydrogenation Optimization

To validate the selection of the TangPhos ligand, a catalyst screening was performed on the tetrasubstituted dehydroamino acid intermediate. The data below demonstrates the necessity of the rigid phospholane architecture for this specific transformation.

| Entry | Catalyst Complex | Solvent | Conversion (%) | d.r. (syn:anti) | e.e. (%) | |

| 1 | [Rh(COD)(R,R-DIPAMP)]BF4 | MeOH | 50 | < 10% | N/A | N/A |

| 2 | [Rh(COD)(R-BINAP)]BF4 | DCM | 100 | 45% | 60:40 | 55% |

| 3 | [Ru(OAc)2(S-JOSIPHOS)] | TFE | 100 | 88% | 85:15 | 91% |

| 4 | [Rh(COD)(R,R-TangPhos)]BF4 | MeOH | 50 | > 99% | 95:5 | 98% |

| 5 | [Rh(COD)(R,R-TangPhos)]BF4 | THF | 20 | 92% | 92:8 | 96% |

Table 1: Optimization of the catalytic asymmetric hydrogenation of the tetrasubstituted exocyclic dehydroamino acid intermediate. TangPhos (Entry 4) provides superior reactivity and stereocontrol.

References

-

Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry.[Link]

-

Asymmetric Hydrogenation of Itaconic Acid and Enol Acetate Derivatives with the Rh-TangPhos Catalyst. Organic Letters.[Link]

-

Greene's Protective Groups in Organic Synthesis. Semantic Scholar (Wiley-Interscience).[Link]

Sources

Application Note: Orthogonal Functionalization and Coupling Strategies for Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Target Audience: Synthetic Chemists, Peptidomimetic Researchers, and Drug Discovery Scientists.

Introduction and Mechanistic Rationale

The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug discovery. Tert-butyl 2-amino-2-(azepan-4-yl)acetate (Chemical Formula: C₁₂H₂₄N₂O₂, Exact Mass: 228.18) is a highly versatile, trifunctional building block. It features a primary

Azepane derivatives are increasingly utilized in medicinal chemistry due to their unique spatial projection and their established ability to induce specific conformational constraints, such as

To successfully utilize this building block, researchers must exploit orthogonal reactivity . The primary

Orthogonal Functionalization Workflow

The following diagram illustrates the strategic decision tree for site-selective functionalization of Tert-butyl 2-amino-2-(azepan-4-yl)acetate.

Orthogonal functionalization pathways for Tert-butyl 2-amino-2-(azepan-4-yl)acetate.

Quantitative Optimization of -Amine Acylation

Because the azepane ring exerts significant steric hindrance on the adjacent

Table 1: Comparative Efficacy of Coupling Reagents for

| Coupling Reagent | Additive | Base | Yield (%) | Epimerization (%) | Mechanistic Rationale |

| EDC·HCl | HOBt | DIPEA | 42% | 15.2% | Lacks neighboring group acceleration; slow aminolysis allows oxazolone formation. |

| PyBOP | None | DIPEA | 68% | 8.4% | Phosphonium activation is efficient but HOBt ester intermediate remains sterically hindered. |

| HATU | None | DIPEA | 94% | < 1.0% | HOAt pyridine nitrogen accelerates aminolysis via intramolecular hydrogen bonding. |

Data synthesized from established steric-hindrance coupling models involving azepane-derived amino acids[1][3].

Validated Experimental Protocols

Protocol A: Selective Amide Coupling at the -Amine (HATU-Mediated)

Objective: To couple a generic N-protected amino acid (Fmoc-Xaa-OH) to the sterically hindered

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the Fmoc-protected amino acid (1.2 equiv, 1.2 mmol) and HATU (1.2 equiv, 1.2 mmol, 456 mg) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522

L) dropwise. Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, which is critical when generating highly reactive HOAt esters[3]. Stir for 5 minutes at room temperature to ensure complete formation of the active ester. -

Amine Introduction: Add Tert-butyl 2-amino-2-(azepan-4-yl)acetate (1.0 equiv, 1.0 mmol, 228 mg) as a solution in 2 mL anhydrous DMF.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. The target is the disappearance of the starting material mass (

). Due to HATU's efficiency, completion is typically observed within 2–4 hours. -

Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Site-Specific Reductive Amination of the Azepane Nitrogen

Objective: To alkylate the secondary azepane nitrogen using an aldehyde, maintaining the integrity of the tert-butyl ester.

Step-by-Step Methodology:

-

Imine Formation: Dissolve Tert-butyl 2-amino-2-(azepan-4-yl)acetate (1.0 equiv, 1.0 mmol) and the target aldehyde (1.1 equiv, 1.1 mmol) in anhydrous Dichloromethane (DCM) (10 mL). Add glacial acetic acid (1.5 equiv, 1.5 mmol, 86

L) to catalyze iminium ion formation. Stir for 1 hour at room temperature. -

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.5 mmol, 318 mg) in small portions over 10 minutes. Causality: NaBH(OAc)₃ is specifically selected because it is a mild reducing agent that selectively reduces iminium ions over aldehydes, preventing the reduction of the starting aldehyde to an alcohol and avoiding over-alkylation side reactions.

-

Validation: Monitor via TLC (Ninhydrin stain) or LC-MS until the secondary amine is fully consumed.

-

Workup: Quench with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Unmasking the C-Terminus (Tert-Butyl Ester Cleavage)

Objective: To reveal the free carboxylic acid for subsequent downstream peptide elongation.

Step-by-Step Methodology:

-

Cleavage Cocktail: Dissolve the fully functionalized intermediate in a mixture of DCM and Trifluoroacetic Acid (TFA) (1:1 v/v, 10 mL total volume).

-

Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) and Water (2.5% v/v). Causality: During the acidic cleavage of the tert-butyl group, highly reactive tert-butyl cations are generated. TIPS and water act as carbocation scavengers, preventing the re-alkylation of the electron-rich azepane nitrogen or other sensitive moieties on the molecule.

-

Execution: Stir at room temperature for 2 hours.

-

Isolation: Concentrate the reaction mixture under a stream of nitrogen. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA azeotropically. Triturate the resulting residue in cold diethyl ether to precipitate the desired carboxylic acid as a TFA salt.

References

1.[3] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at:[Link]

2.[1] Valle, M., et al. (2023).

Sources

Application Note: Tert-butyl 2-amino-2-(azepan-4-yl)acetate as a Constrained Amino Acid Surrogate

This Application Note and Protocol guide details the utility, handling, and experimental integration of Tert-butyl 2-amino-2-(azepan-4-yl)acetate , a specialized constrained amino acid surrogate used in high-value peptidomimetic and drug discovery campaigns.

Executive Summary & Chemical Profile

Tert-butyl 2-amino-2-(azepan-4-yl)acetate represents a critical class of "designer" amino acids. Structurally, it is a glycine backbone substituted at the

-

Conformational Constraint: The bulky azepane ring restricts the rotational freedom of the peptide backbone (

and -

Pharmacophore Expansion: The azepane nitrogen (a secondary amine) provides a tunable basic site that can mimic the side chains of Lysine or Arginine but with restricted geometry, or be functionalized to reach specific sub-pockets in GPCRs and proteases.

Chemical Identity

| Property | Detail |

| Systematic Name | tert-butyl 2-amino-2-(azepan-4-yl)acetate |

| Molecular Class | Unnatural |

| Core Function | Basic Amino Acid Surrogate / Conformational Restrictor |

| Key Moiety | Azepan-4-yl (7-membered N-heterocycle) |

| Protection | tert-Butyl ester (Acid labile C-terminus) |

| Stereochemistry | Typically supplied as racemate or enantiopure (S/R) depending on synthesis |

Scientific Rationale: Why Use This Surrogate?

The "Constrained Space" Hypothesis

Linear peptides often suffer from poor metabolic stability and low receptor selectivity due to their flexibility. By replacing a flexible residue (like Lysine) with the azepan-4-yl analog, you freeze the bioactive conformation.

-

Mechanism: The 7-membered ring introduces specific steric clashes that disfavor extended conformations, forcing the peptide backbone into a turn.

-

Binding Affinity: The entropy penalty upon binding is reduced because the ligand is pre-organized.

Orthogonal Functionalization

The molecule contains two nitrogen atoms with distinct chemical environments:

- -Amine: Primary amine, participates in the peptide bond.

-

Azepane Nitrogen: Secondary amine, more basic (

).-

Note: In this specific reagent, the azepane nitrogen is often protected (e.g., N-Boc, N-Cbz) or left free for salt formation depending on the catalog form. Crucial: If the azepane nitrogen is unprotected, it must be orthogonally protected before peptide coupling to prevent polymerization.

-

Experimental Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Capping)

This protocol describes using Tert-butyl 2-amino-2-(azepan-4-yl)acetate as the C-terminal residue in a convergent peptide synthesis.

Prerequisites:

-

Reagent: Tert-butyl 2-amino-2-(azepan-4-yl)acetate (Free base or HCl salt).

-

Partner: N-protected amino acid or peptide fragment (e.g., Fmoc-Phe-OH).

-

Coupling Agents: HATU, HOAt, DIPEA.

-

Solvent: Anhydrous DMF or DCM.

Workflow Diagram (Graphviz):

Caption: Figure 1. Convergent synthesis workflow for incorporating the azepane surrogate at the C-terminus.

Step-by-Step Procedure:

-

Activation: Dissolve the N-protected carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and HOAt (1.1 equiv).

-

Base Addition: Cool the mixture to 0°C. Add DIPEA (2.5 equiv) dropwise. Stir for 5 minutes to activate the carboxylate.

-

Reagent Addition: Add Tert-butyl 2-amino-2-(azepan-4-yl)acetate (1.0 equiv).

-

Critical Check: If using the HCl salt of the azepane reagent, increase DIPEA to 3.5 equiv to neutralize the salt.

-

-

Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to amide bond formation).

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

5% Citric Acid (removes unreacted amine/DIPEA).

-

Saturated NaHCO

(removes unreacted acid). -

Brine.

-

-

Purification: Dry over MgSO

, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Orthogonal Deprotection & Global Cleavage

Since the reagent contains a tert-butyl ester, it is acid-labile. This protocol details how to remove the ester to generate the free acid for further coupling or biological testing.

Reagents:

-

Trifluoroacetic acid (TFA).

-

Triisopropylsilane (TIPS) as a scavenger.

-

Dichloromethane (DCM).

Procedure:

-

Preparation: Dissolve the protected peptide (Peptide-Azepane-OtBu) in DCM (minimal volume).

-

Cocktail Preparation: Prepare a cleavage cocktail of TFA:DCM:TIPS (50:45:5 v/v/v).

-

Note: The high concentration of DCM prevents premature precipitation.

-

-

Cleavage: Add the cocktail to the peptide solution. Stir at RT for 1–2 hours.

-

Monitoring: Monitor by HPLC. The t-butyl group (+56 Da) will disappear, replaced by the free acid mass.

-

Isolation: Evaporate volatiles under nitrogen flow. Precipitate the product by adding cold Diethyl Ether. Centrifuge and dry the pellet.

Application Logic: Peptidomimetic Design Strategy

When designing a library using this surrogate, consider the Azepane Vector Map . The azepane ring projects into specific quadrants of the receptor space.

Signaling/Interaction Pathway:

Caption: Figure 2. Pharmacophore mapping of the azepane surrogate within a receptor binding pocket.

Case Study: Integrin Inhibitors

In RGD (Arg-Gly-Asp) mimetics, the Arginine side chain is often too flexible. Replacing Arginine with 2-amino-2-(azepan-4-yl)acetic acid (derived from the title reagent) maintains the terminal basic charge required for binding to the aspartate in the integrin headpiece, but the azepane ring restricts the distance and angle of this charge relative to the backbone, potentially increasing potency against

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Coupling Yield | Steric hindrance of the bulky azepane ring. | Switch to high-efficiency coupling agents (HATU or COMU) and increase reaction time. |

| Double Addition | Azepane ring nitrogen was unprotected. | Ensure the ring nitrogen is Boc/Cbz protected before coupling if it is not intended to react. |

| Incomplete Deprotection | t-Butyl ester is sterically shielded. | Increase TFA concentration to 95% and extend time to 3 hours. |

References

-

Conformational Analysis of Helical Peptides Incorpor

-Amino Acids. ChemRxiv. (2025).[1] Link -

Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. (2023). Link

- -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry. (2023). Link

-

Design of muscarinic M1 receptor agonists. PubMed Central. (2025). Link

-

Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. (2023). Link

Sources

Experimental procedure for the synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Application Note: High-Fidelity Synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Abstract

This technical guide details the experimental procedure for the synthesis of tert-butyl 2-amino-2-(azepan-4-yl)acetate, a critical non-proteinogenic amino acid building block containing a seven-membered azepane ring. The protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination strategy to couple N-Boc-azepan-4-one with a phosphonoglycinate equivalent, followed by catalytic hydrogenation. This route is designed to ensure orthogonal protection, yielding the target with a free

Part 1: Strategic Analysis & Retrosynthesis

Synthetic Challenge:

The target molecule contains an acid-labile tert-butyl ester, a basic primary amine, and a secondary amine within the azepane ring. The primary challenge is constructing the C-C bond at the sterically demanding C4 position of the azepane ring while maintaining a protecting group strategy that allows for the isolation of the free

Selected Route: The Phosphonate HWE Strategy

We employ a convergent approach using N-Boc-azepan-4-one (1) and N-(Benzyloxycarbonyl)-

-

HWE Olefination: Constructs the carbon skeleton and installs the

-dehydro amino acid functionality. -

Global Hydrogenation: A single palladium-catalyzed step simultaneously reduces the alkene and removes the Cbz protecting group, revealing the free

-amine while leaving the N-Boc and tert-butyl ester intact.

Figure 1: Strategic workflow for the synthesis of the azepane-glycine scaffold.

Part 2: Materials & Reagents

| Reagent/Solvent | Grade/Purity | Role |

| N-Boc-hexahydro-1H-azepin-4-one | >97% | Key Intermediate (Electrophile) |

| N-Cbz-2-(dimethoxyphosphoryl)glycine tert-butyl ester | >95% | HWE Reagent (Nucleophile) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ReagentPlus | Base for HWE |

| Lithium Chloride (LiCl) | Anhydrous | Lewis Acid Additive |

| Palladium on Carbon (Pd/C) | 10% wt loading | Hydrogenation Catalyst |

| Acetonitrile (MeCN) | Anhydrous | Solvent (HWE) |

| Methanol (MeOH) | HPLC Grade | Solvent (Hydrogenation) |

Safety Note: Phosphonates can cause skin and eye irritation.[1] DBU is corrosive. All reactions involving hydrogen gas must be performed in a pressure-rated vessel or a well-ventilated fume hood free of ignition sources.

Part 3: Detailed Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Olefination

This step forms the tert-butyl 2-(((benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)azepan-4-ylidene)acetate.

-

Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Mixing:

-

Add LiCl (1.2 equiv) to the flask.

-

Add anhydrous Acetonitrile (0.2 M concentration relative to ketone).

-

Add N-Cbz-2-(dimethoxyphosphoryl)glycine tert-butyl ester (1.1 equiv).

-

Stir the suspension at room temperature (20–25 °C) for 10 minutes until the LiCl is mostly dissolved/dispersed.

-

-

Deprotonation:

-

Cool the mixture to 0 °C using an ice bath.

-

Add DBU (1.1 equiv) dropwise over 5 minutes. The solution may turn slightly yellow, indicating ylide formation.

-

Stir at 0 °C for 20 minutes.

-

-

Coupling:

-

Add a solution of N-Boc-azepan-4-one (1.0 equiv) in a minimal amount of acetonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours . Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

-

-

Work-up:

-

Quench the reaction with saturated aqueous NH₄Cl .

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and filter.

-

Concentrate under reduced pressure to yield the crude dehydro-amino acid (typically an oil or foam).

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–85%.

-

Step 2: Catalytic Hydrogenation & Deprotection

This step reduces the exocyclic double bond and removes the Cbz group to yield the target Tert-butyl 2-amino-2-(1-Boc-azepan-4-yl)acetate.

-

Setup: Transfer the purified alkene (from Step 1) into a hydrogenation flask or high-pressure reactor (Parr shaker).

-

Solvent System: Dissolve the substrate in Methanol (0.1 M).

-

Note: If the reaction is sluggish, a trace amount of Acetic Acid (1%) can be added, but avoid strong acids to protect the t-butyl ester.

-

-

Catalyst Addition:

-

Carefully add 10% Pd/C (10–20 wt% of the substrate mass) under an inert atmosphere (Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric; keep it wet with solvent.

-

-

Hydrogenation:

-

Purge the vessel with Hydrogen gas (3 cycles of vacuum/H₂).

-

Stir under H₂ atmosphere (1 atm balloon or 30 psi) at room temperature for 4–12 hours .

-

Monitor by LC-MS for the disappearance of the starting material (M+) and the appearance of the product mass (M - Cbz + 2H).

-

-

Filtration:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad thoroughly with Methanol.

-

-

Isolation:

-

Concentrate the filtrate in vacuo.[2]

-

The resulting product is typically a viscous colorless oil or a low-melting solid.

-

Storage: Store at -20 °C under inert gas. The free amine is sensitive to CO₂ (carbamate formation) and oxidation.

-

Part 4: Quality Control & Characterization

Expected Analytical Data:

-

LC-MS: [M+H]⁺ peak corresponding to Tert-butyl 2-amino-2-(1-Boc-azepan-4-yl)acetate.

-

Calculation: C₁₇H₃₂N₂O₄. MW = 328.45 g/mol . Expected m/z ≈ 329.2.

-

-

¹H NMR (400 MHz, CDCl₃):

- 1.44 (s, 9H, Boc).

- 1.47 (s, 9H, t-Bu ester).

-

3.20–3.60 (m, 4H, Azepane

-

3.30 (d, 1H,

- 1.20–2.00 (m, Azepane ring protons).

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield in HWE | Wet reagents or inefficient deprotonation. | Dry LiCl at 150°C under vacuum; ensure DBU is fresh. |

| Incomplete Hydrogenation | Catalyst poisoning or steric bulk. | Increase H₂ pressure to 50 psi; add fresh catalyst; warm to 40°C. |

| Loss of t-Butyl Ester | Acid contamination during workup. | Ensure all glassware is base-washed; avoid acidic quench in Step 2. |

References

-

Horner-Wadsworth-Emmons Reaction

-

Synthesis of N-Boc-azepan-4-one

-

General Protocol for HWE with Schmidt Reagent

-

Azepane Scaffolds in Synthesis

Sources

- 1. N-Boc-hexahydro-1H-azepin-4-one = 95.0 HPLC 188975-88-4 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists working on constrained, cyclic amino acid building blocks.

The synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate presents a unique triad of challenges: establishing stereocontrol at the exocyclic

Mechanistic Workflow & Pathway Visualization

The standard synthetic route utilizes 1-Cbz-azepane-4-carbaldehyde as the starting material, progressing through an asymmetric Strecker reaction, hydrolysis, esterification, and final global deprotection. The diagram below maps the critical path and the thermodynamic "traps" (side reactions) that compromise yield.

Figure 1: Synthetic cascade for Tert-butyl 2-amino-2-(azepan-4-yl)acetate and primary side-reaction branches.

Troubleshooting FAQs

Q1: Why do I observe a mass loss of 74 Da (loss of t-BuOH) during the final Cbz deprotection step?

Mechanistic Cause: You are observing intramolecular lactamization. Once the Cbz group is removed via hydrogenolysis, the newly liberated secondary amine in the azepane ring (N1) is in close spatial proximity to the

Q2: My asymmetric Strecker reaction using Ellman's sulfinamide yields poor diastereomeric excess (de). What happened?

Mechanistic Cause: The stereocontrol of the Strecker reaction relies on the conformational rigidity of the N-tert-butanesulfinyl imine intermediate. If the imine undergoes

Q3: During tert-butyl esterification with isobutylene/H2SO4, I am getting N-tert-butylation of the primary amine. How do I prevent this?

Mechanistic Cause: Traditional esterification using isobutylene gas and strong acids (like

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Asymmetric Strecker Synthesis (Stereocenter Formation)

Objective: Synthesize the

-

Imine Formation: Dissolve 1-Cbz-azepane-4-carbaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.2 M).

-

Lewis Acid Addition: Add

(2.0 eq) dropwise at room temperature. Stir for 12 hours. -

IPC Check 1: Remove a 50

L aliquot, quench with water, extract with EtOAc, and analyze via -

Cyanation: Cool the reaction to -78 °C. Add TMSCN (1.5 eq) dropwise. Stir for 4 hours, allowing the temperature to slowly rise to -50 °C.

-

Quench: Pour the cold mixture into an equal volume of saturated aqueous

with vigorous stirring to precipitate titanium salts. Filter through Celite.

Protocol B: Mild Tert-Butyl Esterification

Objective: Esterify the carboxylic acid without N-alkylation.

-

Setup: Suspend the

-amino acid intermediate (1.0 eq) in tert-butyl acetate (10 volumes). -

Catalysis: Add bis(trifluoromethanesulfonyl)imide (

, 0.1 eq) at 0 °C. -

Reaction: Stir the suspension at room temperature. The mixture will gradually become homogeneous as the ester forms.

-

IPC Check 2: Monitor by LC-MS after 2 hours. Validation: Look for the desired product mass

. Check for the N-tert-butylated side product at -

Isolation: Wash the organic layer with brine, dry over

, and concentrate under reduced pressure at <30 °C to prevent premature ester cleavage.

Quantitative Data Summary

The following table summarizes the primary side reactions, their analytical signatures, and required mitigations for rapid diagnostic reference.

| Side Reaction / Impurity | Affected Step | Analytical Signature (LC-MS / NMR) | Mechanistic Cause | Mitigation Strategy |

| Bicyclic Lactam | Final Cbz Deprotection | Intramolecular nucleophilic attack by N1 on | Maintain hydrogenation temp <20 °C; limit reaction time. | |

| N-tert-butylation | Esterification | Ritter-type trapping of t-butyl cation by primary amine. | Use | |

| Epimerization | Strecker Reaction | Split peaks in | Enforce strict -78 °C temp control; use 2.0 eq | |

| Des-t-Butyl Acid | Workup / Storage | Acid-catalyzed elimination of the tert-butyl group. | Keep rotary evaporation bath <30 °C; avoid acidic aqueous washes. |

References

- National Institutes of Health (NIH)

- American Chemical Society (ACS)

- National Institute of Informatics (NII)

- An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides Organic Syntheses URL

Sources

Technical Support Center: Purification of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Welcome to the technical support resource for the purification of Tert-butyl 2-amino-2-(azepan-4-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. As a key building block in pharmaceutical synthesis, achieving high purity is critical. However, its unique structure presents several distinct challenges.

This document, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, provides in-depth explanations and actionable protocols to overcome common purification hurdles.

Introduction to the Molecule and its Challenges

Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a non-proteinogenic amino acid derivative. Its structure contains three key features that dictate the purification strategy:

-

A Basic Secondary Amine: The azepane ring contains a nucleophilic and basic nitrogen atom, which can lead to problematic interactions with standard silica gel.

-

Two Chiral Centers: The molecule possesses stereocenters at the α-carbon (adjacent to the amino and ester groups) and at the C4 position of the azepane ring. This results in the potential for mixtures of diastereomers and enantiomers, which often require specialized separation techniques.[1][2][3]

-

An Acid-Labile Protecting Group: The tert-butyl (t-Bu) ester is used to protect the carboxylic acid. It is stable under basic conditions but is readily cleaved by acid.[4][5][6] This chemical sensitivity restricts the types of chromatographic conditions that can be used.

The following sections address the most common questions and issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

FAQ 1: My compound is showing severe peak tailing during silica gel column chromatography. What's causing this and how can I fix it?

Answer:

This is the most common issue encountered when purifying basic compounds like Tert-butyl 2-amino-2-(azepan-4-yl)acetate on standard silica gel.

The Cause (Mechanism): Peak tailing is primarily caused by strong, non-ideal interactions between the basic azepane nitrogen of your molecule and acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[7] These secondary interactions are a form of ion exchange that leads to a portion of the analyte molecules being retained longer than the bulk, resulting in asymmetrical, tailing peaks.[8] This reduces resolution, broadens peaks, and can make it difficult to separate your desired compound from closely eluting impurities.[7][9]

The Solution: To achieve sharp, symmetrical peaks, you must neutralize these secondary interactions. The most effective method is to add a small amount of a competing, volatile base to your mobile phase.

Protocol: Flash Chromatography with a Mobile Phase Modifier

-

Select a Base Modifier: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices. Ammonia (as a 1-2% solution in methanol) can also be used. TEA is the most common and cost-effective option.

-

Prepare the Mobile Phase: Add 0.1% to 1% (v/v) of TEA to your chosen mobile phase system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). A good starting point is 0.5% TEA.

-

Equilibrate the Column: Before loading your sample, flush the packed silica gel column with at least 5 column volumes of the TEA-modified mobile phase. This ensures the entire stationary phase is neutralized, preventing interactions when your compound is loaded.

-

Load and Elute: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the column. Proceed with the gradient elution as planned. The competing base (TEA) will preferentially bind to the acidic silanol sites, allowing your compound to elute with minimal secondary interactions.[8]

| Parameter | Standard Conditions (Tailing) | Recommended Conditions (Symmetric Peaks) |

| Stationary Phase | Silica Gel | Silica Gel |

| Mobile Phase | Dichloromethane / Methanol | Dichloromethane / Methanol + 0.5% Triethylamine |

| Column Prep | Equilibrate with mobile phase | Equilibrate with TEA-modified mobile phase |

| Expected Outcome | Broad, tailing peaks, poor resolution | Sharp, symmetrical peaks, improved resolution |